N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazine derivatives, which are known for their diverse biological and chemical properties. The presence of methoxy, morpholino, and pyrazolyl groups in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core triazine ring. One common approach is the reaction of cyanuric chloride with morpholine to form the morpholino-substituted triazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The triazine ring can be reduced to form amines.
Substitution: The pyrazolyl and acetamide groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-methoxy-6-morpholino-1,3,5-triazin-2-yl hydroxyl derivative.
Reduction: 4-methoxy-6-morpholino-1,3,5-triazin-2-yl amine derivative.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their function and leading to cell death.
Medicine: In medicine, this compound is being studied for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: In the industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Uniqueness: N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-23-14-18-11(9-15-12(22)10-21-4-2-3-16-21)17-13(19-14)20-5-7-24-8-6-20/h2-4H,5-10H2,1H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNCRGIHLQQEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.